![molecular formula C11H22N2O2 B2386722 N-tert-butyl-2,6-dimethylmorpholine-4-carboxamide CAS No. 1600125-90-3](/img/structure/B2386722.png)
N-tert-butyl-2,6-dimethylmorpholine-4-carboxamide
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Description
Synthesis Analysis
N-tert-butyl amides, such as “N-tert-butyl-2,6-dimethylmorpholine-4-carboxamide”, can be synthesized by the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)2 . This reaction is known as the Ritter reaction . Other methods for synthesizing N-tert-butyl amides include the condensation of carboxylic acids with tert-butyl amines, the oxidative amidation of alcohols, the amidation of aryl halides, or via the reaction of tert-butyl bromide and amides with heavy metal catalysts .Scientific Research Applications
Medicinal Chemistry Applications
- Discovery of Potent Drug Candidates: N-tert-butyl-2,6-dimethylmorpholine-4-carboxamide derivatives have been explored for their potential in drug discovery. For instance, they serve as key structural fragments in the synthesis of HIV protease inhibitors, demonstrating the compound's relevance in addressing critical health issues Preparation of Some Derivatives of N-tert-Butyldecahydro-3-isoquinoline Carboxamide (Casper & Hitchcock, 2007).
Polymer Science Applications
- Synthesis of High-Performance Polymers: The compound has been utilized in the synthesis of polyamides with exceptional thermal stability and mechanical properties, highlighting its role in the development of advanced materials. Such polymers find applications in various industries, including automotive and aerospace, due to their durability and resistance to harsh conditions Synthesis and properties of ortho-linked polyamides based on a bis(ether-carboxylic acid) or a bis(ether amine) derived from 4-tert-butylcatechol (Hsiao et al., 2000).
Organic Synthesis Applications
- Innovative Synthetic Routes: N-tert-butyl-2,6-dimethylmorpholine-4-carboxamide is a versatile intermediate in organic synthesis, facilitating the development of novel synthetic methodologies. For example, it has been employed in the RAFT polymerization of water-soluble acrylamide derivatives, showcasing its utility in creating polymers with controlled molecular weights and structures Study of the RAFT Polymerization of a Water-Soluble Bisubstituted Acrylamide Derivative. 1. Influence of the Dithioester Structure (Favier et al., 2002).
properties
IUPAC Name |
N-tert-butyl-2,6-dimethylmorpholine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-6-13(7-9(2)15-8)10(14)12-11(3,4)5/h8-9H,6-7H2,1-5H3,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXYOFKTUVRVFE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)NC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-2,6-dimethylmorpholine-4-carboxamide |
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